molecular formula C15H15NO2 B396665 6-(4-Ethylphenyl)-2-methylnicotinic acid

6-(4-Ethylphenyl)-2-methylnicotinic acid

Cat. No.: B396665
M. Wt: 241.28g/mol
InChI Key: IIPSUWYEQCSPMT-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2-methylnicotinic acid is a nicotinic acid derivative featuring a pyridine core substituted with a 2-methyl group and a 6-(4-ethylphenyl) moiety. Nicotinic acid (pyridine-3-carboxylic acid) derivatives are widely studied for their pharmacological and chemical properties, including roles as enzyme inhibitors, receptor ligands, and intermediates in drug synthesis . This compound is commercially available, with two suppliers identified in the literature, indicating its relevance in pharmaceutical research and development .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28g/mol

IUPAC Name

6-(4-ethylphenyl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C15H15NO2/c1-3-11-4-6-12(7-5-11)14-9-8-13(15(17)18)10(2)16-14/h4-9H,3H2,1-2H3,(H,17,18)

InChI Key

IIPSUWYEQCSPMT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Nicotinic Acid Derivatives

Key Structural Differences and Implications :

Compound Name Substituents Core Structure Key Properties/Applications
6-(4-Ethylphenyl)-2-methylnicotinic acid 2-methyl, 6-(4-ethylphenyl) Pyridine-3-carboxylic acid Enhanced lipophilicity; potential CNS/cardiovascular applications
6-(4-Ethoxyphenyl)-2-methylnicotinic acid 2-methyl, 6-(4-ethoxyphenyl) Pyridine-3-carboxylic acid Ethoxy group increases polarity; may alter metabolic stability
Ethyl 6-chloro-2-(4-fluorophenyl)nicotinate 2-chloro, 6-(4-fluorophenyl), ethyl ester Pyridine-3-carboxylate ester Ester form improves cell permeability; fluorophenyl enhances electronegativity
6-(4-Ethylpiperazin-1-yl)-5-methylnicotinic acid 5-methyl, 6-(4-ethylpiperazinyl) Pyridine-3-carboxylic acid Piperazine substituent introduces basicity; potential CNS targeting

Analysis :

  • Ethyl vs.
  • Ester vs. Acid Forms : Ester derivatives (e.g., ethyl nicotinates) are often prodrugs, enhancing absorption before hydrolysis to the active carboxylic acid form .
  • Heterocyclic Modifications : Piperazine-substituted derivatives (e.g., 6-(4-ethylpiperazin-1-yl)-5-methylnicotinic acid) may exhibit enhanced binding to amine receptors or enzymes due to the basic nitrogen in piperazine .

Comparison with Imidazolidinone Derivatives

The IM series (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) shares the 4-ethylphenyl substituent but incorporates an imidazolidinone core instead of pyridine.

Key Differences :

  • Biological Activity : IM-3 showed CNS effects, while nicotinic acid derivatives are more commonly associated with metabolic enzyme interactions (e.g., NAD biosynthesis) .

Pyrimidine and Pyridinecarboxylic Acid Analogues

Pyrimidine derivatives (e.g., N-[6-(4-Ethylphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]boronic acid) from feature a six-membered di-azine ring, which may confer greater planarity and DNA/RNA binding capabilities compared to pyridine derivatives. The trifluoromethyl group in these compounds enhances electronegativity and metabolic stability .

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